
Desmethyl Sibutramine-d6, Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl Sibutramine-d6, Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of desmethylsibutramine, an active metabolite of the anorectic drug sibutramine. This compound is often utilized in analytical and bioanalytical studies due to its stable isotope labeling, which aids in the precise quantification and analysis of metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Sibutramine-d6, Hydrochloride involves the deuteration of desmethylsibutramineThe reaction conditions often require a deuterium source, such as deuterium gas or deuterated solvents, and a suitable catalyst to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Desmethyl Sibutramine-d6, Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, desmethylsibutramine.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Desmethyl Sibutramine-d6, Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of sibutramine and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and interactions of sibutramine in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development and quality control of weight loss supplements and related pharmaceutical products
Wirkmechanismus
Desmethyl Sibutramine-d6, Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and dopamine at the neuronal synapse. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, promoting a sense of satiety and reducing appetite. The compound’s molecular targets include the norepinephrine transporter, serotonin transporter, and dopamine transporter, which are involved in the regulation of mood, appetite, and energy balance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desmethylsibutramine: The non-deuterated form of Desmethyl Sibutramine-d6, Hydrochloride, used in similar research applications.
Sibutramine: The parent compound, used as an appetite suppressant in the treatment of obesity.
N-ethylsibutramine: A derivative with similar pharmacological properties but different metabolic pathways.
3,4-dichlorosibutramine: Another derivative with enhanced potency as a monoamine reuptake inhibitor
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for more accurate and precise analytical measurements. This feature makes it particularly valuable in research settings where quantification and tracing of metabolic pathways are critical .
Eigenschaften
Molekularformel |
C16H25Cl2N |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/i4D2,9D2,10D2; |
InChI-Schlüssel |
OUVFHVJVFLFXPQ-ODNNWHACSA-N |
Isomerische SMILES |
[2H]C1(C(C(C1([2H])[2H])(C2=CC=C(C=C2)Cl)C(CC(C)C)NC)([2H])[2H])[2H].Cl |
Kanonische SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



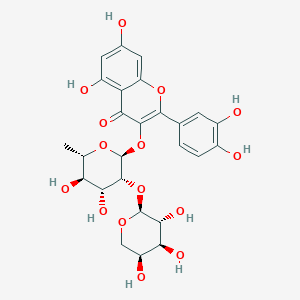
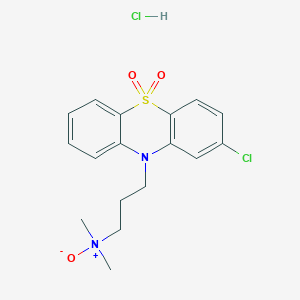
![5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B13447015.png)
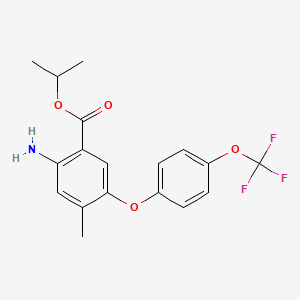
![6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid](/img/structure/B13447027.png)
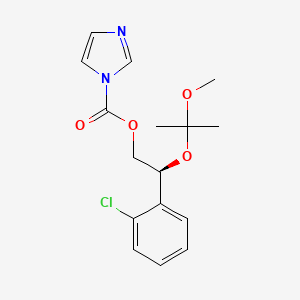
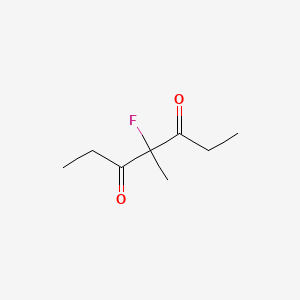
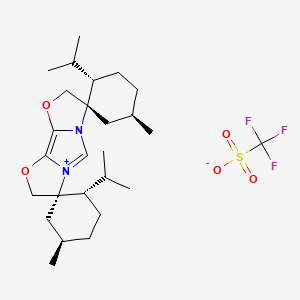
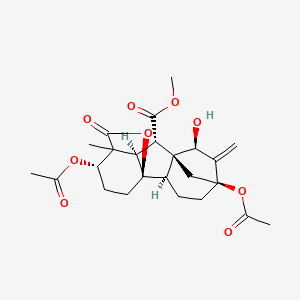
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)


![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)
